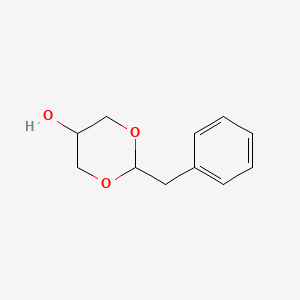

2-Benzyl-1,3-dioxan-5-ol

CAS No.: 4740-79-8

Cat. No.: VC18418461

Molecular Formula: C11H14O3

Molecular Weight: 194.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 4740-79-8 |

|---|---|

| Molecular Formula | C11H14O3 |

| Molecular Weight | 194.23 g/mol |

| IUPAC Name | 2-benzyl-1,3-dioxan-5-ol |

| Standard InChI | InChI=1S/C11H14O3/c12-10-7-13-11(14-8-10)6-9-4-2-1-3-5-9/h1-5,10-12H,6-8H2 |

| Standard InChI Key | SCBQUBIXYNMXER-UHFFFAOYSA-N |

| Canonical SMILES | C1C(COC(O1)CC2=CC=CC=C2)O |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

2-Benzyl-1,3-dioxan-5-ol consists of a 1,3-dioxane ring—a six-membered cyclic ether with oxygen atoms at positions 1 and 3. The benzyl group () is attached to carbon 2, while a hydroxyl group () occupies carbon 5. The stereochemistry of the hydroxyl group and the benzyl substituent influences its reactivity and physical properties.

| Property | Value/Description | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 194.23 g/mol | |

| IUPAC Name | 2-Benzyl-1,3-dioxan-5-ol | |

| Synonyms | 2-(Phenylmethyl)-1,3-dioxan-5-ol | |

| ChemSpider ID | 70841 |

The compound’s structure is corroborated by spectral data, including -NMR and -NMR, which are critical for confirming the positions of substituents and the integrity of the dioxane ring .

Synthesis and Manufacturing

Key Synthetic Routes

The synthesis of 2-Benzyl-1,3-dioxan-5-ol typically involves acetalization or ketalization reactions, leveraging glycerol derivatives and benzyl-containing precursors. A validated approach, adapted from methodologies for analogous dioxanols, involves the following steps :

-

Condensation Reaction:

Tris(hydroxymethyl)nitromethane reacts with benzaldehyde in the presence of an acid catalyst (e.g., -toluenesulfonic acid) to form a nitro-substituted dioxane intermediate. -

Reduction:

The nitro group is reduced to a hydroxylamine using aluminum amalgam in aqueous tetrahydrofuran (THF), followed by oxidation to yield the dioxanone . -

Deprotonation and Quenching:

Lithium diisopropylamide (LDA) deprotonates the dioxanone, forming a lithium enolate. Subsequent quenching with water or electrophiles produces the target dioxanol .

Challenges: Competitive reduction of the carbonyl group by LDA necessitates optimized reaction conditions, such as Corey’s silyl enolate protocol, to minimize side reactions .

Physical and Chemical Properties

| Property | Value/Description | Source |

|---|---|---|

| Melting Point | 83–86°C (predicted) | |

| Boiling Point | 333.6 ± 37.0°C (predicted) | |

| Density | 1.203 ± 0.06 g/cm³ | |

| Solubility | DMSO, Benzene, Chloroform | |

| pKa | 13.55 ± 0.40 (predicted) |

The compound is hygroscopic, requiring storage under inert gas at 4°C to prevent degradation .

Reactivity and Stability

Functional Group Transformations

The hydroxyl group at position 5 and the benzyl acetal moiety enable diverse reactivity:

-

Etherification/Acylation: The hydroxyl group undergoes alkylation or acylation to produce ethers or esters, useful in polymer synthesis .

-

Ring-Opening Reactions: Acidic conditions cleave the dioxane ring, yielding glycerol derivatives functionalized at the benzyl position .

Stability: The compound is stable for at least two years when stored at 4°C but degrades under prolonged exposure to moisture .

Applications in Research and Industry

Pharmaceutical and Material Science

-

Bioactive Molecule Synthesis:

-

Polymer Chemistry:

-

Supramolecular Chemistry:

The rigid dioxane ring and benzyl group enhance π-π stacking interactions, aiding in the self-assembly of nanostructures .

Future Perspectives and Research Directions

Future research should focus on:

-

Stereoselective Synthesis: Developing enantioselective routes to access chiral dioxanols for asymmetric catalysis.

-

Green Chemistry: Optimizing solvent-free or catalytic methods to enhance sustainability.

-

Biological Applications: Exploring its utility in prodrug design or targeted therapeutics.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume